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molecular formula C6H3N3O9 B1230728 Trinitrophloroglucinol CAS No. 4328-17-0

Trinitrophloroglucinol

Cat. No. B1230728
M. Wt: 261.1 g/mol
InChI Key: WUCYBAXJJOWQFF-UHFFFAOYSA-N
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Patent
US07057073B2

Procedure details

Picric acid (0.27 g, 1.20 mmol) and 4-amino-1,2,4-triazole (0.504 g, 6.00 mmol) are dissolved in a mixture of DMSO (3.6 ml) and toluene (4.8 ml) and treated with a 25 wt. % solution of sodium methoxide in methanol (3.00 ml, 13.1 mmol). The resulting suspension is stirred and heated from ambient temperature to 95° C. over a one hour period. The reaction suspension is cooled to ambient temperature prior to the addition of water (22.5 mL) and a 50% aqueous solution of sodium hydroxide (1.95 ml, 37.2 mmol). The brick-red suspension is stirred for 0.5 hour in a heated water bath (98–100° C.) and cooled in an ice bath for several hours. The resulting suspension is filtered and the resulting orange solid (trinitrophloroglucinol sodium salt) is collected and dissolved in hot 3N hydrochloric acid (16 ml). The resulting solution is cooled to ambient temperature prior to storage at 4° C. The crystalline product is collected, washed with cold 3N hydrochloric acid and dried to give trinitrophloroglucinol (0.211 g) in 67% overall yield.
Quantity
0.27 g
Type
reactant
Reaction Step One
Quantity
0.504 g
Type
reactant
Reaction Step One
Name
Quantity
3.6 mL
Type
solvent
Reaction Step One
Quantity
4.8 mL
Type
solvent
Reaction Step One
Name
sodium methoxide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
3 mL
Type
reactant
Reaction Step Two
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
1.95 mL
Type
reactant
Reaction Step Four
Name
Quantity
22.5 mL
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
[C:1]1([C:15]([OH:16])=[C:11]([N+:12]([O-:14])=[O:13])[CH:10]=[C:6]([N+:7]([O-:9])=[O:8])[CH:5]=1)[N+:2]([O-:4])=[O:3].NN1C=NN=C1.C[O-].[Na+].CO.[OH-:28].[Na+].[OH2:30]>CS(C)=O.C1(C)C=CC=CC=1>[N+:12]([C:11]1[C:10]([OH:28])=[C:6]([N+:7]([O-:9])=[O:8])[C:5]([OH:30])=[C:1]([N+:2]([O-:4])=[O:3])[C:15]=1[OH:16])([O-:14])=[O:13] |f:2.3,5.6|

Inputs

Step One
Name
Quantity
0.27 g
Type
reactant
Smiles
C1([N+](=O)[O-])=CC([N+](=O)[O-])=CC([N+](=O)[O-])=C1O
Name
Quantity
0.504 g
Type
reactant
Smiles
NN1C=NN=C1
Name
Quantity
3.6 mL
Type
solvent
Smiles
CS(=O)C
Name
Quantity
4.8 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
sodium methoxide
Quantity
0 (± 1) mol
Type
reactant
Smiles
C[O-].[Na+]
Name
Quantity
3 mL
Type
reactant
Smiles
CO
Step Three
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
1.95 mL
Type
reactant
Smiles
[OH-].[Na+]
Step Five
Name
Quantity
22.5 mL
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The resulting suspension is stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heated from ambient temperature to 95° C. over a one hour period
Duration
1 h
STIRRING
Type
STIRRING
Details
The brick-red suspension is stirred for 0.5 hour in a heated water bath (98–100° C.)
Duration
0.5 h
TEMPERATURE
Type
TEMPERATURE
Details
cooled in an ice bath for several hours
FILTRATION
Type
FILTRATION
Details
The resulting suspension is filtered
CUSTOM
Type
CUSTOM
Details
the resulting orange solid (trinitrophloroglucinol sodium salt) is collected
DISSOLUTION
Type
DISSOLUTION
Details
dissolved in hot 3N hydrochloric acid (16 ml)
TEMPERATURE
Type
TEMPERATURE
Details
The resulting solution is cooled to ambient temperature
CUSTOM
Type
CUSTOM
Details
at 4° C
CUSTOM
Type
CUSTOM
Details
The crystalline product is collected
WASH
Type
WASH
Details
washed with cold 3N hydrochloric acid
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
product
Smiles
[N+](=O)([O-])C1=C(C(=C(C(=C1O)[N+](=O)[O-])O)[N+](=O)[O-])O
Measurements
Type Value Analysis
AMOUNT: MASS 0.211 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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